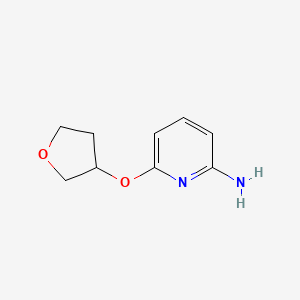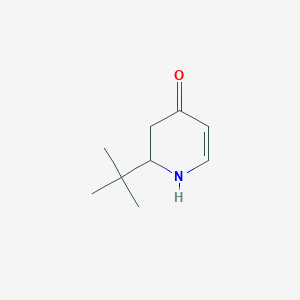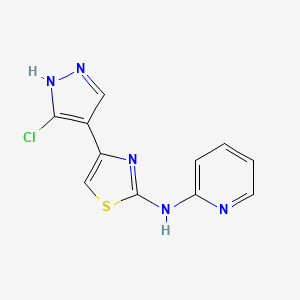
4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine involves several steps, including the formation of the pyrazole ring, the introduction of the chloro substituent, and the coupling of the thiazole and pyridine rings. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro substituent on the pyrazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential to inhibit Rho-kinases, which play a crucial role in various cellular processes.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in diseases where Rho-kinase inhibition is beneficial.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine involves the inhibition of Rho-kinases. These kinases are involved in the phosphorylation of myosin light chain phosphates, which play a critical role in various cellular functions. By inhibiting these kinases, the compound can modulate cellular processes and pathways, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine can be compared with other similar compounds, such as other Rho-kinase inhibitors. Some of these similar compounds include:
Y-27632: A well-known Rho-kinase inhibitor with a different chemical structure.
Fasudil: Another Rho-kinase inhibitor used in clinical settings.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and advantages over other similar compounds.
Propiedades
Fórmula molecular |
C11H8ClN5S |
|---|---|
Peso molecular |
277.73 g/mol |
Nombre IUPAC |
4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H8ClN5S/c12-10-7(5-14-17-10)8-6-18-11(15-8)16-9-3-1-2-4-13-9/h1-6H,(H,14,17)(H,13,15,16) |
Clave InChI |
JFMZLCPOVDWSJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=C(NN=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


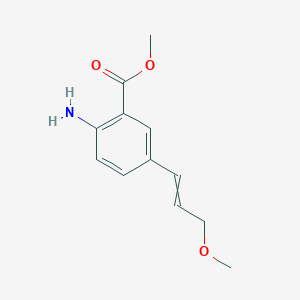
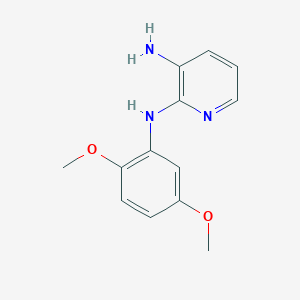
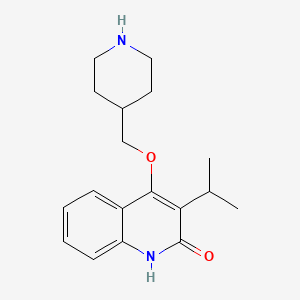

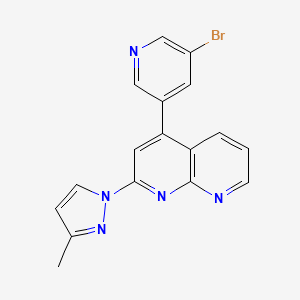
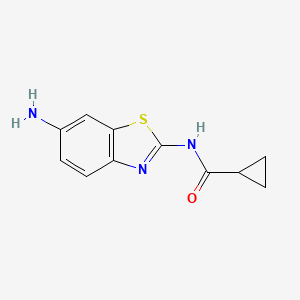
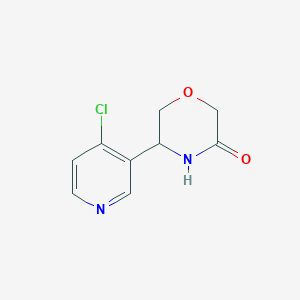
![6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine](/img/structure/B13883876.png)
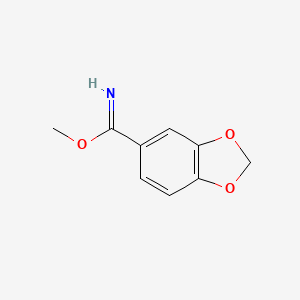
![Tert-butyl 4-[[4-chloro-2-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13883885.png)
![6-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13883889.png)
![[2-Amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13883900.png)
